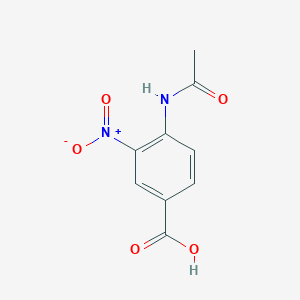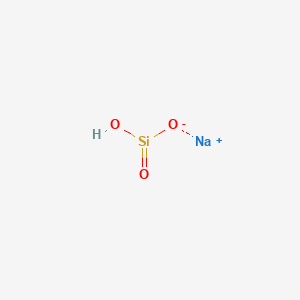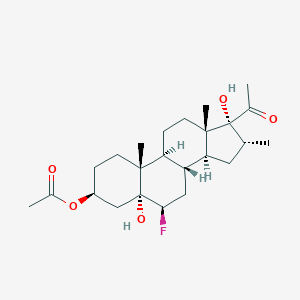
2,6-Difluorpyridin
Übersicht
Beschreibung
2,6-Difluoropyridine is an organic compound belonging to the pyridine family. It is a colourless liquid with a boiling point of 192°C and a melting point of -68°C. It is soluble in water, alcohol and ether. 2,6-Difluoropyridine is used in the synthesis of various pharmaceuticals, insecticides, and other organic compounds. It has also been used in the production of polymers, resins, and catalysts.
Wissenschaftliche Forschungsanwendungen
Herstellung von Poly(Pyridin Ether)n
2,6-Difluorpyridin wurde zur Herstellung von Poly(Pyridin Ether)n durch Polykondensation mit silyliertem 1,1,1-Tris(4-hydroxyphenyl)ethan verwendet . Poly(Pyridin Ether) sind eine Klasse von Polymeren, die wegen ihrer potenziellen Anwendungen in verschiedenen Bereichen, einschließlich Optoelektronik und Membrantechnologie, umfassend untersucht wurden.
Fluorierte Bausteine
This compound ist ein fluorierter Baustein . Fluorierte Verbindungen sind auf dem Gebiet der pharmazeutischen Chemie wegen ihrer einzigartigen Eigenschaften wie erhöhter Lipophilie und metabolischer Stabilität von großem Interesse. Sie werden häufig bei der Entwicklung und Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
Ortholithiierungsstudien
Lithiumdiisopropylamid (LDA)-vermittelte Ortholithiierungen von this compound in Tetrahydrofuran bei -78 °C wurden untersucht . Diese Reaktion ist ein Schlüsselschritt bei der Synthese vieler komplexer organischer Moleküle, und das Verständnis ihres Mechanismus kann dazu beitragen, die Effizienz und Selektivität dieser Synthesen zu verbessern.
Herstellung von Bistrimethylsilyl-Derivaten
This compound wurde zur Herstellung von Bistrimethylsilyl-Derivaten verschiedener Diphenole verwendet . Diese Derivate sind nützliche Zwischenprodukte bei der Synthese einer breiten Palette organischer Verbindungen.
Synthese von fluorierten Pyridinen
This compound kann als Ausgangsmaterial für die Synthese anderer fluorierter Pyridine verwendet werden . Fluorierte Pyridine sind wichtige Bausteine in der organischen Synthese und finden Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft.
Studium von Fluor-Fluor-Wechselwirkungen
Das Vorhandensein von zwei Fluoratomen im this compound-Molekül macht es zu einer nützlichen Modellverbindung für die Untersuchung von Fluor-Fluor-Wechselwirkungen . Das Verständnis dieser Wechselwirkungen kann Einblicke in das Verhalten fluorierter Verbindungen in verschiedenen chemischen und biologischen Systemen liefern.
Safety and Hazards
2,6-Difluoropyridine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .
Wirkmechanismus
Target of Action
It’s known that fluoropyridines, in general, are used in the synthesis of various biologically active compounds .
Mode of Action
The mode of action of 2,6-Difluoropyridine involves its interaction with other compounds during synthesis. For instance, it undergoes ortholithiation when treated with lithium diisopropylamide in tetrahydrofuran at -78°C . This reaction is quantitative and upon warming the solution to 0°C, the aryllithium converts to 2-fluoro-6-(diisopropylamino)pyridine .
Biochemical Pathways
It’s known that fluoropyridines are used in the synthesis of various biologically active compounds, suggesting that they may play a role in multiple biochemical pathways .
Pharmacokinetics
The properties of fluoropyridines, in general, make them interesting for pharmaceutical applications .
Result of Action
It’s known that fluoropyridines are used in the synthesis of various biologically active compounds, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoropyridine. For instance, the ortholithiation reaction of 2,6-Difluoropyridine with lithium diisopropylamide is temperature-dependent, occurring at -78°C .
Biochemische Analyse
Biochemical Properties
It has been used in the preparation of poly (pyridine ether)s via polycondensation with silylated 1,1,1- tris (4-hydroxyphenyl)ethane . This suggests that 2,6-Difluoropyridine may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that 2,6-Difluoropyridine can undergo Lithium diisopropylamide (LDA)-mediated ortholithiations in tetrahydrofuran at -78°C . This suggests that 2,6-Difluoropyridine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that 2,6-Difluoropyridine is a liquid at room temperature and has a boiling point of 124.5 °C/743 mmHg . This suggests that 2,6-Difluoropyridine may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.
Eigenschaften
IUPAC Name |
2,6-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTGBRYMJKYYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164755 | |
| Record name | 2,6-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-65-1 | |
| Record name | 2,6-Difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1513-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIFLUOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58NXZ62TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















